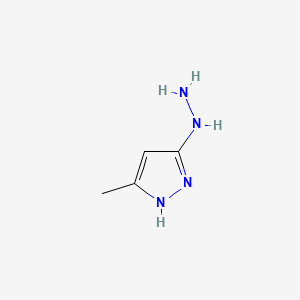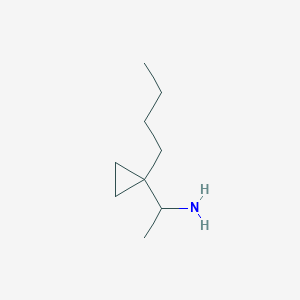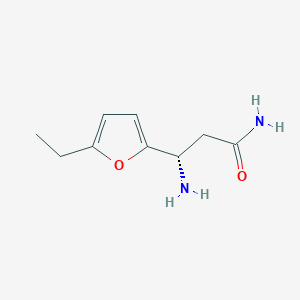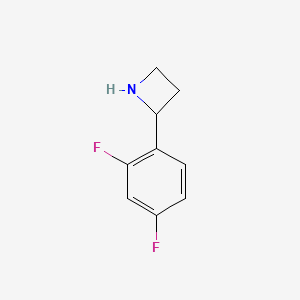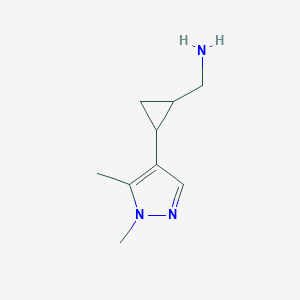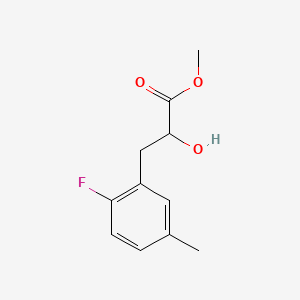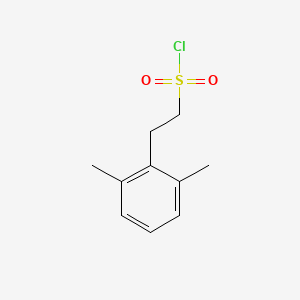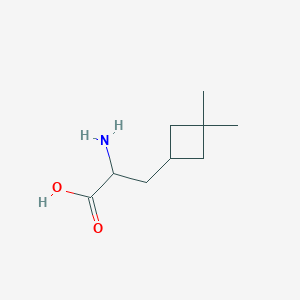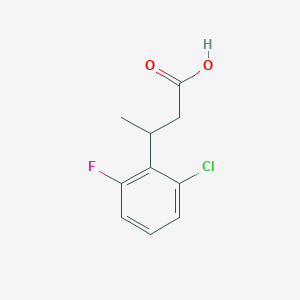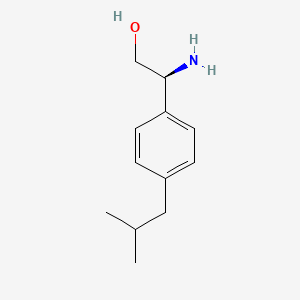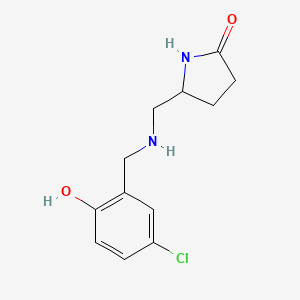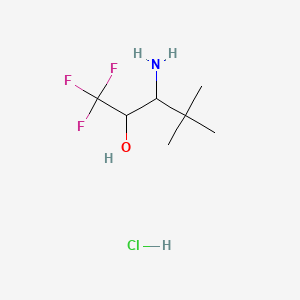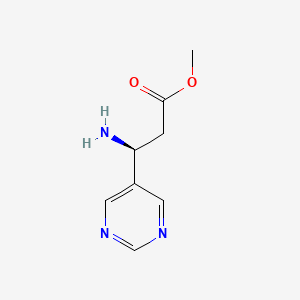
Methyl (3S)-3-amino-3-(pyrimidin-5-YL)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3S)-3-amino-3-(pyrimidin-5-yl)propanoate is an interesting compound that has garnered attention in various scientific fields. Structurally, it comprises a 3-amino propanoate moiety attached to a pyrimidin-5-yl group, with an additional methyl ester functionality. This unique composition enables it to participate in a range of chemical reactions and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Strecker Synthesis: : This method involves the reaction between an aldehyde or ketone with ammonia and hydrogen cyanide, followed by hydrolysis. For the synthesis of Methyl (3S)-3-amino-3-(pyrimidin-5-yl)propanoate, a precursor containing the pyrimidin-5-yl group can undergo Strecker reaction conditions.
Reductive Amination: : Starting with a 3-(pyrimidin-5-yl)propanoate ester, reductive amination with an appropriate amine source and reducing agents such as sodium cyanoborohydride can yield the target compound.
Industrial Production Methods
Batch Process: : In an industrial setting, the compound can be synthesized through batch processing methods where the reaction conditions are meticulously controlled to ensure high yield and purity.
Continuous Flow Chemistry: : To enhance scalability and efficiency, continuous flow chemistry can be employed, providing a constant supply of reactants and maintaining optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Methyl (3S)-3-amino-3-(pyrimidin-5-yl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: : The compound can be reduced to its respective amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: : It participates in nucleophilic substitution reactions where the amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide.
Reduction: : Lithium aluminum hydride or sodium borohydride.
Substitution: : Alkyl halides in the presence of bases.
Major Products Formed
Oxidation forms aldehydes and carboxylic acids.
Reduction yields amines and alcohols.
Substitution leads to various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Building Blocks: : The compound serves as a building block for more complex molecules in synthetic organic chemistry.
Catalysis: : It acts as a ligand in catalytic processes involving metal complexes.
Biology
Enzyme Inhibition: : Methyl (3S)-3-amino-3-(pyrimidin-5-yl)propanoate can inhibit specific enzymes, making it useful in enzyme kinetics studies.
Receptor Binding Studies: : It binds to biological receptors, aiding in the study of molecular interactions.
Medicine
Drug Development: : The compound is explored for potential pharmaceutical applications, including as a scaffold for designing new drugs.
Bioassays: : Used in bioassay development for its activity towards certain biological targets.
Industry
Polymer Synthesis: : It is used in the synthesis of specialty polymers with unique properties.
Agriculture: : Plays a role in the formulation of agricultural chemicals.
Wirkmechanismus
Molecular Targets and Pathways
Receptor Modulation: : Binds to specific receptors, influencing their activity and signaling pathways.
Enzyme Interaction: : Inhibits or modulates enzyme activities, thereby affecting biochemical pathways.
Gene Expression: : Potentially alters gene expression through binding to DNA or influencing transcription factors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-3-(pyrimidin-5-yl)propanoate: : Lacks the methyl ester functionality, providing different reactivity and biological activity.
3-Amino-3-(pyridine-5-yl)propanoate: : Substitutes pyrimidine with pyridine, altering electronic and steric properties.
Methyl 3-amino-3-(thiazol-5-yl)propanoate: : Replaces pyrimidine with thiazole, affecting reactivity and application scope.
Uniqueness
Structural Attributes: : The presence of both amino and ester functionalities in conjunction with the pyrimidin-5-yl moiety makes it versatile in various reactions.
Biological Activity: : Its specific interactions with biological targets set it apart from similar compounds, enabling unique applications in research and industry.
Methyl (3S)-3-amino-3-(pyrimidin-5-yl)propanoate represents a multifaceted compound with extensive applications in chemistry, biology, medicine, and industry, showcasing its versatility and importance in scientific research.
Eigenschaften
Molekularformel |
C8H11N3O2 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
methyl (3S)-3-amino-3-pyrimidin-5-ylpropanoate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)2-7(9)6-3-10-5-11-4-6/h3-5,7H,2,9H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
CEJWKLJDPIWSBV-ZETCQYMHSA-N |
Isomerische SMILES |
COC(=O)C[C@@H](C1=CN=CN=C1)N |
Kanonische SMILES |
COC(=O)CC(C1=CN=CN=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


